3-Hexadecene, (Z)- is an unsaturated fatty acid derivative with the molecular formula and a molecular weight of 224.4253 g/mol. It is categorized as a linear alkene, specifically an olefin, and is characterized by a double bond between the third and fourth carbon atoms in its chain, which is in the cis configuration. This compound is also known by several other names, including (3Z)-3-Hexadecene and cis-3-Hexadecene. The compound's structure can be represented as follows:
The presence of the double bond influences its physical properties, making it more reactive than saturated hydrocarbons like hexadecane .
Synthesis of 3-Hexadecene can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound from various precursors .
3-Hexadecene has several applications across different fields:
Its unique properties make it valuable for developing functional materials and additives .
Several compounds share structural similarities with 3-Hexadecene. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| Hexadecane | CH₃-(CH₂)₁₄-CH₃ | Saturated hydrocarbon; non-reactive under mild conditions. |
| 2-Hexadecene | CH₃-CH=CH-(CH₂)₁₂-CH₃ | Unsaturated; double bond at position 2; more reactive than hexadecane. |
| 7-Hexadecene | CH₃-(CH₂)₅-CH=CH-(CH₂)₈-CH₃ | Unsaturated; double bond at position 7; different reactivity profile. |
| 9-Hexadecene | CH₃-(CH₂)₇-CH=CH-(CH₂)₆-CH₃ | Similar to 3-Hexadecene but with double bond at position 9; alters physical properties significantly. |
The uniqueness of 3-Hexadecene lies in its specific position of unsaturation (cis configuration at carbon 3), which influences both its chemical reactivity and potential biological interactions compared to its saturated counterpart and other unsaturated analogs .
3-Hexadecene, (Z)- represents a long-chain unsaturated hydrocarbon with the molecular formula C₁₆H₃₂ and a molecular weight of 224.4253 grams per mole [1] [2]. The compound is characterized by a sixteen-carbon chain containing a single carbon-carbon double bond positioned between the third and fourth carbon atoms from one terminal end [1]. The International Union of Pure and Applied Chemistry name for this compound is (Z)-hexadec-3-ene, with the Chemical Abstracts Service registry number 34303-81-6 [1] [2].
The molecular architecture exhibits a linear alkene structure with the double bond creating a planar geometry around the C3-C4 positions [35] [37]. The carbon atoms involved in the double bond demonstrate sp² hybridization, resulting in trigonal planar geometry with bond angles of approximately 120 degrees [35] [36]. This hybridization state creates a shorter and stronger carbon-carbon double bond compared to the single bonds present throughout the remainder of the molecular chain [37].
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₂ |
| Molecular Weight | 224.4253 g/mol |
| Chemical Abstracts Service Number | 34303-81-6 |
| International Union of Pure and Applied Chemistry Name | (Z)-hexadec-3-ene |
| Simplified Molecular Input Line Entry System | CCCCCCCCCCCCC/C=C\CC |
| International Chemical Identifier Key | QIZDLUWRENVVJW-ALCCZGGFSA-N |
| Density | 0.784 g/cm³ |
| Boiling Point | 288.1°C |
| Refractive Index | 1.445 |
The stereochemical configuration of 3-Hexadecene, (Z)- follows the Cahn-Ingold-Prelog priority rules for determining the absolute configuration around the double bond [22] [25]. The Z designation, derived from the German word "zusammen" meaning together, indicates that the highest priority substituents on each carbon of the double bond are positioned on the same side of the double bond plane [22] [33].
At the C3 position, the ethyl group (C₂H₅) takes priority over the hydrogen atom based on atomic number considerations [21] [22]. Similarly, at the C4 position, the tridecyl chain (C₁₃H₂₇) receives higher priority than the hydrogen atom [22]. The spatial arrangement places both higher priority groups on the same side of the double bond, confirming the Z configuration [25] [33].
The compound exhibits no optical activity due to the absence of chiral centers, with zero defined stereocenters present in the molecular structure [1] [9]. The molecule contains one E/Z center corresponding to the double bond, which determines the geometric isomerism [9]. This stereochemical arrangement classifies the compound as geometrically isomeric with its E counterpart, trans-3-hexadecene [3] [6].
| Stereochemical Feature | Description |
|---|---|
| Configuration Type | Z (zusammen - together) |
| Priority Groups at C3 | C₂H₅ (higher) vs H (lower) |
| Priority Groups at C4 | C₁₃H₂₇ (higher) vs H (lower) |
| Spatial Arrangement | Higher priority groups on same side |
| Geometric Isomer | cis-3-hexadecene |
| Optical Activity | Optically inactive |
| Defined Stereocenters | 0/0 |
| E/Z Centers | 1 |
Conformational isomerism in 3-Hexadecene, (Z)- arises from rotation about the numerous carbon-carbon single bonds present in the alkyl chains [26] [27]. The molecule exhibits significant conformational flexibility due to the fourteen rotatable single bonds, each capable of adopting various staggered and eclipsed conformations [31].
The rotational barrier for carbon-carbon single bonds in the alkyl portions ranges from 2-3 kilocalories per mole, allowing for relatively free rotation at room temperature [26] [28]. This low energy barrier enables rapid interconversion between conformational states, with preferred conformations adopting extended zigzag arrangements to minimize steric interactions [28] [29].
The double bond itself presents a substantially higher rotational barrier of approximately 65 kilocalories per mole, effectively preventing rotation and maintaining the Z stereochemical configuration under normal conditions [30] [34]. This restriction ensures that the geometric isomerism remains fixed without thermal interconversion between Z and E forms [30].
Torsional strain energy associated with conformational changes typically ranges from 0.6 to 0.9 kilocalories per mole for each carbon-carbon bond rotation [26] [31]. The anti-gauche energy difference, representing the stability preference for staggered over eclipsed conformations, measures approximately 0.8 to 1.2 kilocalories per mole [26] [31].
| Conformational Parameter | Value/Description |
|---|---|
| Rotational Barrier (C-C single bonds) | 2-3 kcal/mol |
| C=C Bond Rotation Barrier | ~65 kcal/mol (restricted) |
| Preferred Conformation | Extended zigzag conformation |
| Torsional Strain Energy | 0.6-0.9 kcal/mol |
| Anti-gauche Energy Difference | 0.8-1.2 kcal/mol |
| Bond Angles (C=C) | ~120° |
| Molecular Flexibility | High for single bonds |
The nuclear magnetic resonance spectrum of 3-Hexadecene, (Z)- exhibits characteristic signals that reflect the molecular structure and electronic environment of individual carbon atoms [15] [19]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the chemical shifts and multiplicities of carbon atoms throughout the molecular framework [19] [24].
The terminal methyl groups at positions C1 and C16 display chemical shifts at approximately 14.1 parts per million, consistent with primary carbon environments in alkyl chains [19] [24]. The methylene carbon at C2 appears at 22.7 parts per million, while the C5 methylene carbon adjacent to the double bond shows a downfield shift to 27.2 parts per million due to the deshielding effect of the nearby π-electron system [15] [19].
The olefinic carbons at positions C3 and C4 demonstrate the most significant downfield shifts, appearing at 129.5 and 129.8 parts per million respectively [20] [24]. These chemical shifts fall within the characteristic range for alkene carbons (100-150 parts per million) and reflect the sp² hybridization state of these atoms [20] [24]. The internal methylene carbons spanning positions C6 through C15 exhibit overlapping signals in the range of 29.3 to 29.7 parts per million, typical for internal methylene groups in long alkyl chains [15] [19].
| Carbon Position | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C-1 (CH₃) | 14.1 | CH₃ |
| C-2 (CH₂) | 22.7 | CH₂ |
| C-3 (=CH) | 129.5 | CH |
| C-4 (=CH) | 129.8 | CH |
| C-5 (CH₂) | 27.2 | CH₂ |
| C-6 to C-15 (CH₂) | 29.3-29.7 | CH₂ |
| C-16 (CH₃) | 14.1 | CH₃ |
Infrared spectroscopy of 3-Hexadecene, (Z)- reveals distinct absorption bands corresponding to various vibrational modes within the molecular structure [14] [18]. The carbon-hydrogen stretching vibrations of the alkyl portions produce strong absorptions between 2850 and 2960 wavenumbers, characteristic of saturated hydrocarbon segments [14] [38].
The olefinic carbon-hydrogen stretching vibrations appear at higher frequencies, typically between 3000 and 3100 wavenumbers, providing clear distinction from saturated carbon-hydrogen bonds [14] [18]. This diagnostic feature allows for immediate identification of unsaturated components within the molecular framework [18] [41].
The carbon-carbon double bond stretching vibration generates a weak to medium intensity absorption band in the region of 1630 to 1680 wavenumbers [14] [18]. This relatively weak intensity results from the minimal change in dipole moment during the stretching vibration of the carbon-carbon double bond [18] [41].
Carbon-hydrogen bending vibrations associated with the olefinic carbons produce strong absorption bands between 650 and 1000 wavenumbers [14] [41]. These bands, while falling within the fingerprint region, provide valuable structural information regarding the presence and substitution pattern of the alkene functionality [18] [41].
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkyl) | 2850-2960 | Strong |
| C-H stretch (=CH) | 3000-3100 | Medium-Strong |
| C=C stretch | 1630-1680 | Weak-Medium |
| C-H bend (=CH) | 650-1000 | Strong |
| C-H bend (CH₂) | 1465 | Medium |
| C-H bend (CH₃) | 1375, 1450 | Medium |
| C-C stretch | 800-1300 | Weak-Medium |
Mass spectrometric analysis of 3-Hexadecene, (Z)- demonstrates characteristic fragmentation patterns typical of long-chain alkenes [16] [17]. The molecular ion peak appears at mass-to-charge ratio 224, corresponding to the molecular weight of the compound, though it exhibits relatively low intensity (15-25% relative intensity) due to the high ionization energy required for long-chain hydrocarbons [16] [38].
The fragmentation pattern follows predictable pathways involving sequential loss of alkyl fragments from the molecular ion [16] [17]. The most abundant fragment ion appears at mass-to-charge ratio 43, corresponding to the propyl cation (C₃H₇⁺), which serves as the base peak with 90-100% relative intensity [16] [17]. This high stability of the propyl cation drives its formation as a major fragmentation product [16].
Sequential loss of methylene units produces a characteristic series of fragment ions separated by 14 mass units, corresponding to the stepwise removal of CH₂ groups from the molecular chain [16] [38]. The fragmentation intensity generally increases for smaller fragment ions, with significant peaks observed at mass-to-charge ratios 57 (C₄H₉⁺), 69 (C₅H₉⁺), 83 (C₆H₁₁⁺), and 97 (C₇H₁₃⁺) [17].
The presence of the double bond influences the fragmentation pattern by providing additional stabilization for certain fragment ions through resonance effects [16]. However, the position of the double bond at C3-C4 does not dramatically alter the overall fragmentation behavior compared to saturated analogs, as the primary fragmentation occurs through carbon-carbon bond cleavage in the alkyl portions [16] [17].
| m/z | Fragment Ion | Relative Intensity (%) |
|---|---|---|
| 224 | M⁺- (molecular ion) | 15-25 |
| 209 | [M-15]⁺ (loss of CH₃) | 20-30 |
| 195 | [M-29]⁺ (loss of C₂H₅) | 25-35 |
| 181 | [M-43]⁺ (loss of C₃H₇) | 40-50 |
| 167 | [M-57]⁺ (loss of C₄H₉) | 60-70 |
| 153 | [M-71]⁺ (loss of C₅H₁₁) | 55-65 |
| 139 | [M-85]⁺ (loss of C₆H₁₃) | 45-55 |
| 125 | [M-99]⁺ (loss of C₇H₁₅) | 35-45 |
| 111 | C₈H₁₅⁺ | 55-65 |
| 97 | C₇H₁₃⁺ | 70-80 |
| 83 | C₆H₁₁⁺ | 50-60 |
| 69 | C₅H₉⁺ | 60-70 |
| 57 | C₄H₉⁺ | 80-90 |
| 43 | C₃H₇⁺ | 90-100 |
| 41 | C₃H₅⁺ | 85-95 |
| 29 | C₂H₅⁺ | 40-50 |
Industrial production of hexadecene isomers, including 3-Hexadecene, (Z)-, relies primarily on large-scale catalytic processes that can achieve high conversion rates and selectivity while maintaining economic viability. The industrial approaches focus on two main methodological categories: catalytic isomerization techniques and derivative processes from polymerization chemistry.
Catalytic isomerization represents the most prominent industrial pathway for producing 3-Hexadecene, (Z)- from readily available alkene feedstocks. This methodology exploits the thermodynamic and kinetic preferences of various catalytic systems to achieve selective double bond migration and stereochemical control [4] [5].
The platinum-supported SAPO-11 catalyst system has emerged as a particularly effective approach for hexadecene isomerization. Research conducted on bio-hexadecane as a model compound demonstrated that Pt/SAPO-11 catalysts can achieve 90% conversion with 80% selectivity for isomerized products under optimized conditions of 340°C, 1-3 MPa pressure, and 1-3 hour⁻¹ weight hourly space velocity [5]. The process involves the coordination of the alkene substrate to the platinum active sites, followed by hydrogen activation and subsequent β-hydride elimination to reform the double bond in the desired position.
Palladium-based catalytic systems, particularly Pd/SAPO-31 configurations, have shown exceptional performance in hydroisomerization processes. These systems achieve 85% iso-hexadecene yield through a bifunctional mechanism combining metal-catalyzed hydrogen activation with acid-catalyzed carbocation rearrangements [6]. The reaction pathway involves initial alkene coordination to palladium centers, followed by protonation at Brønsted acid sites within the SAPO framework, and subsequent deprotonation to yield the isomerized product.
The cobalt-based isomerization systems represent an alternative approach that offers high Z-selectivity. Recent mechanistic studies have identified β-dialdiminate-supported cobalt(I) complexes that can convert terminal alkenes to Z-2-alkenes with selectivity ratios up to 94:6 Z:E [4]. This system operates through a π-allyl mechanism involving oxidative addition of allylic carbon-hydrogen bonds, formation of allyl hydride intermediates, and subsequent reductive elimination to generate the Z-configured product.
The Ziegler-Natta catalytic framework provides an indirect but industrially significant pathway for hexadecene synthesis through controlled polymerization and subsequent depolymerization processes [7] [8]. This approach leverages the stereochemical control inherent in Ziegler-Natta systems to produce specific alkene configurations.
Titanium-aluminum catalyst combinations, typically involving titanium tetrachloride (TiCl₄) and triethylaluminum (Al(C₂H₅)₃), facilitate the controlled oligomerization of ethylene to produce longer-chain alkenes including hexadecene isomers [7]. The process operates through coordination of ethylene monomers to titanium centers, followed by insertion into titanium-carbon bonds to extend the alkyl chain. Controlled termination through β-hydride elimination generates the desired alkene products with high regio- and stereoselectivity.
Metallocene-based systems represent an advanced variant of Ziegler-Natta chemistry, offering enhanced control over polymer architecture and termination pathways [8]. These systems employ cyclopentadienyl-ligated Group 4 metals (titanium, zirconium, hafnium) in combination with methylaluminoxane (MAO) cocatalysts. The precise steric environment around the metal center enables selective formation of specific alkene configurations, including the Z-isomer of 3-hexadecene.
The heterogeneous supported catalyst systems used industrially combine the advantages of easy catalyst separation with high activity and selectivity. These systems typically employ titanium compounds supported on magnesium chloride with organoaluminum cocatalysts, achieving conversion rates exceeding 85% while maintaining high selectivity for desired alkene products [7].
Laboratory synthesis of 3-Hexadecene, (Z)- requires methodologies that prioritize selectivity and stereochemical control over throughput considerations. The laboratory approaches emphasize precise reaction conditions and specialized reagent systems to achieve the desired Z-configuration with minimal by-product formation.
The Wittig olefination reaction provides one of the most reliable laboratory methods for synthesizing 3-Hexadecene, (Z)- with precise stereochemical control [9] [10] [11]. This methodology involves the reaction of appropriate aldehydes with phosphonium ylides to generate the desired alkene with predictable stereochemical outcomes.
Phosphonium ylide preparation for hexadecene synthesis typically begins with the alkylation of triphenylphosphine (Ph₃P) using tridecyl halides to generate the corresponding phosphonium salt. Treatment with strong bases such as sodium hexamethyldisilazide (NaHMDS) or butyllithium at low temperatures (-78°C) generates the reactive ylide species [10]. The ylide subsequently reacts with butyraldehyde or other appropriate three-carbon aldehydes to form the Z-3-hexadecene product.
Stereochemical control in Wittig reactions depends critically on the ylide stabilization and reaction conditions. Non-stabilized ylides typically favor Z-alkene formation through kinetic control, particularly under salt-free conditions [9]. The reaction mechanism involves [2+2] cycloaddition between the ylide and carbonyl compound to form oxaphosphetane intermediates, which undergo subsequent elimination to generate the alkene product and triphenylphosphine oxide.
Schlösser-modified Wittig conditions offer enhanced E/Z selectivity through the use of phenyllithium as an additional base [10]. This modification involves treatment of the initial betaine intermediate with phenyllithium at -30°C, followed by protonation to generate predominantly E-configured products. However, for Z-selective synthesis, standard Wittig conditions without the Schlösser modification are preferred.
Solvent selection significantly influences the stereochemical outcome of Wittig reactions. Tetrahydrofuran (THF) and diethyl ether generally favor Z-selectivity, while dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) tend to promote E-isomer formation [11]. For 3-Hexadecene, (Z-) synthesis, THF at temperatures ranging from -78°C to room temperature provides optimal conditions.
Cross-metathesis (CM) represents a modern and efficient approach for 3-Hexadecene, (Z-) synthesis, offering mild reaction conditions and high functional group tolerance [12] [13]. This methodology exploits the intermolecular exchange of alkylidene fragments between two alkene substrates using ruthenium-based metathesis catalysts.
Ruthenium carbene catalysts, particularly Grubbs' second-generation catalyst and Hoveyda-Grubbs catalyst, facilitate cross-metathesis reactions under mild conditions (40-60°C) with excellent selectivity [13]. The catalytic cycle involves [2+2] cycloaddition between the ruthenium carbene and alkene substrates to form metallacyclobutane intermediates, followed by cycloreversion to generate new alkene products and regenerate the catalyst.
Substrate classification plays a crucial role in determining cross-metathesis success. The substrate categorization system divides alkenes into four types based on their homodimerization tendency and subsequent reactivity [12]. Type I substrates (rapidly homodimerizing with consumable homodimers) include terminal alkenes such as 1-tridecene, while Type II substrates (slowly homodimerizing with sparingly consumable homodimers) include 3-pentenyl derivatives. Successful cross-metathesis requires appropriate pairing of substrate types to achieve selective heterodimerization.
Reaction optimization for 3-Hexadecene, (Z-) synthesis involves careful control of temperature, catalyst loading, and reaction time. Typical conditions employ 2-5 mol% ruthenium catalyst at 40-60°C in dichloromethane or toluene solvents [13]. The reaction typically reaches completion within 2-8 hours, depending on substrate reactivity and desired conversion levels.
Stereochemical considerations in cross-metathesis generally favor E-isomer formation due to thermodynamic preferences. However, careful selection of substrates and reaction conditions can influence the E/Z ratio. The use of sterically hindered substrates and lower reaction temperatures can enhance Z-selectivity, although achieving high Z-selectivity remains challenging compared to other methodologies [12].